molecular formula C6H16N2OSn B8343938 2-(Hydrazinocarbonyl)ethyltrimethylstannane

2-(Hydrazinocarbonyl)ethyltrimethylstannane

Cat. No.: B8343938
M. Wt: 250.91 g/mol
InChI Key: FQOYJDIWVVCGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydrazinocarbonyl)ethyltrimethylstannane is a useful research compound. Its molecular formula is C6H16N2OSn and its molecular weight is 250.91 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H16N2OSn

Molecular Weight

250.91 g/mol

IUPAC Name

3-trimethylstannylpropanehydrazide

InChI

InChI=1S/C3H7N2O.3CH3.Sn/c1-2-3(6)5-4;;;;/h1-2,4H2,(H,5,6);3*1H3;

InChI Key

FQOYJDIWVVCGHK-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CCC(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8 g (30 mmoles) of 2-(ethoxycarbonyl)-ethyltrimethylstannane (compound 47), 5 ml of 95% hydrazine (150 mmoles) in 10 ml of ethanol was refuxed for 2 hours. The volatiles were removed at reduced pressure. Distillation of the crude product afforded 5.26 g of 2-(hydrazinocarbonyl)ethyltrimethylstannane, b.p. 92°-98° C. (0.07 mm), compound 42 of Table I. The infrared spectrum of the distillate showed the following characteristic absorptions: 3300 cm-1 (N-H), 1660 cm-1 and 1530 cm-1 ##STR22## and 760 cm-1 (--Sn(CH3)3). A gas chromatogram of the sample showed a single peak on a 6'×1/8" commercially obtained column packed with 10% on silicone gum rubber on silanized diatomaceous earth. The NMR spectrum exhibited the following proton absorptions: a broad singlet at 752 Hz (1 proton) assigned to N-H, a singlet at 388 Hz (2 protons) assigned to NH2, a triplet centered at 235 Hz (2 protons) assigned to ##STR23## a triplet centered at 98 Hz (2 protons) assigned to CH2 -Sn, and a singlet centered at 6 Hz (9 protons) assigned to Sn(CH3)3.
Name
2-(ethoxycarbonyl)-ethyltrimethylstannane
Quantity
8 g
Type
reactant
Reaction Step One
Name
compound 47
Quantity
0 (± 1) mol
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reactant
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5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)CC[Sn](C)(C)C
Quantity
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reactant
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reactant
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